2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride
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Overview
Description
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-4-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then subjected to reduction reactions to achieve the desired functional groups.
Esterification: Esterification reactions are performed to introduce ester groups, which are later converted to the desired amide.
Protection and Deprotection: Protective groups are used to prevent unwanted reactions during the synthesis, followed by deprotection steps to obtain the final product.
Condensation: The final step involves the condensation of the intermediate with appropriate reagents to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazole nitrogen atoms.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Condensation: Aldehydes, ketones, and other carbonyl-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazole: A similar compound with an amino group at the 3-position of the pyrazole ring.
4-aminopyrazole: A compound with an amino group at the 4-position of the pyrazole ring.
5-aminopyrazole: A compound with an amino group at the 5-position of the pyrazole ring.
Uniqueness
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.
Properties
Molecular Formula |
C7H14Cl2N4O |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-amino-N-methyl-2-(1-methylpyrazol-4-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-9-7(12)6(8)5-3-10-11(2)4-5;;/h3-4,6H,8H2,1-2H3,(H,9,12);2*1H |
InChI Key |
KDWKTVJIJJKZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CN(N=C1)C)N.Cl.Cl |
Origin of Product |
United States |
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